molecular formula C17H16N4O B12470625 (4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one

(4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one

Katalognummer: B12470625
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: QSVZJSGMIIWWFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization process. The reaction mixture is then stirred at room temperature for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s diazenyl group plays a crucial role in its reactivity, facilitating interactions with nucleophilic and electrophilic sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

5-methyl-4-[(2-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O/c1-12-8-6-7-11-15(12)18-19-16-13(2)20-21(17(16)22)14-9-4-3-5-10-14/h3-11,20H,1-2H3

InChI-Schlüssel

QSVZJSGMIIWWFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.